molecular formula C20H21ClN2O4S B2527222 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine CAS No. 823828-49-5

4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine

Cat. No.: B2527222
CAS No.: 823828-49-5
M. Wt: 420.91
InChI Key: OLVSWWDRAMBONR-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the oxazole ring using sulfonyl chlorides in the presence of a base.

    Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution reactions.

    Addition of the methoxypropyl group: This step may involve nucleophilic substitution reactions.

    Incorporation of the tolyl group: This can be achieved through Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at specific receptors.

    Signal transduction pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(p-tolyl)oxazol-5-amine
  • 4-((4-bromophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine
  • 4-((4-chlorophenyl)sulfonyl)-N-(3-ethoxypropyl)-2-(m-tolyl)oxazol-5-amine

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features may result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-14-5-3-6-15(13-14)18-23-20(19(27-18)22-11-4-12-26-2)28(24,25)17-9-7-16(21)8-10-17/h3,5-10,13,22H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVSWWDRAMBONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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